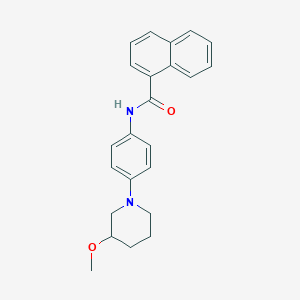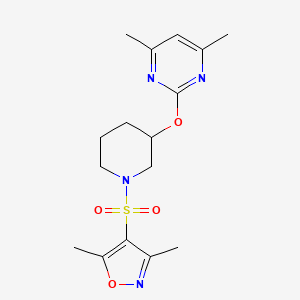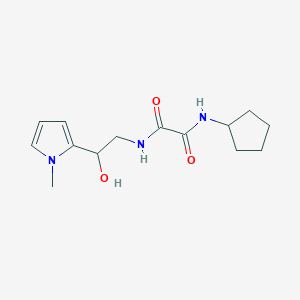
N1-cyclopentyl-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-cyclopentyl-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide, also known as CYM-53093, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating neuronal excitability and synaptic plasticity.
科学的研究の応用
Polyamine Analogs and Programmed Cell Death
Polyamine analogs, such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, demonstrate selective cytotoxic activity through the induction of programmed cell death (PCD) in certain cell types. This process involves the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) and suggests a role for oxidative stress from hydrogen peroxide (H2O2) production in cytotoxicity. This mechanism provides a foundation for exploring similar compounds in antineoplastic agents and understanding differential cellular sensitivity to these agents (Ha et al., 1997).
Inhibition of Glycolic Acid Oxidase
Compounds with large lipophilic substituents, including certain pyrrole derivatives, have been studied for their ability to inhibit glycolic acid oxidase (GAO). This inhibition has potential therapeutic implications in conditions like Primary Hyperoxaluria, where reduction in oxalate levels is desired. Methylation at specific sites on these molecules significantly reduces their inhibitory potency, highlighting the importance of functional group positioning for biological activity (Rooney et al., 1983).
Histone Deacetylase Inhibitors
Research into pyrrole-C2 and/or -C4 substitutions on biological activity has identified certain 3-(4-aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides as potent histone deacetylase (HDAC) inhibitors. These findings are crucial for the development of new therapeutic agents targeting HDACs, which play significant roles in cancer and other diseases. The precise chemical modifications on the pyrrole ring significantly affect the inhibitory activity, underscoring the value of structural diversity in drug design (Mai et al., 2004).
特性
IUPAC Name |
N'-cyclopentyl-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-17-8-4-7-11(17)12(18)9-15-13(19)14(20)16-10-5-2-3-6-10/h4,7-8,10,12,18H,2-3,5-6,9H2,1H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGDTZFTMMCLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2CCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopentyl-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

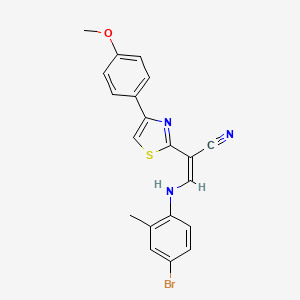
![N-(1-cyanocyclohexyl)-2-[2-(trifluoromethyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B2647193.png)
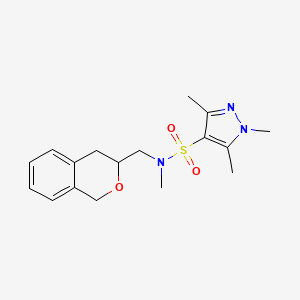
![{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B2647195.png)

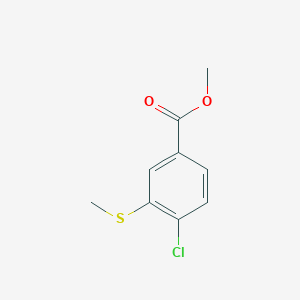
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2647202.png)

![5-chloro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2647206.png)
![5-[1-(3-Fluorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2647207.png)
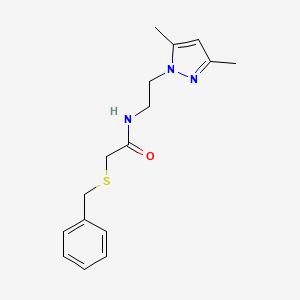
![4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)-N-methylbenzamide](/img/structure/B2647210.png)
